トリデカアザニウム・ペンタボレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemistry: Used in the synthesis of novel borate compounds with unique structural properties.

Biology: Investigated for its potential use in medical research due to its unique chemical properties.

Industry: Utilized in the production of materials with luminescent properties and as a template for the synthesis of zeolites and metal-organic frameworks.

作用機序

Target of Action

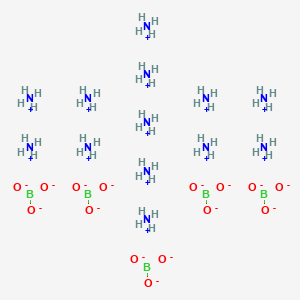

Tridecaazanium;pentaborate is a complex compound that has been studied for its unique properties It’s known that the compound forms a hydrogen-bonded supramolecular framework, consisting of ammonium pentaborate, containing poly (ethylene-glycol) chains extending down tubular cavities in the structure .

Mode of Action

The mode of action of Tridecaazanium;pentaborate involves its interaction with its targets. The compound is formed by the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water . This structure represents the first known example of a borate-based polymer inclusion compound .

Biochemical Pathways

The formation of the compound involves a series of chemical reactions, including thermolysis and hydrolysis . These processes could potentially interact with various biochemical pathways within a given environment.

Pharmacokinetics

Understanding the pharmacokinetics of prodrugs and their metabolites can provide insights into the potential behavior of complex compounds like tridecaazanium;pentaborate .

Result of Action

The result of the action of Tridecaazanium;pentaborate is the formation of a new hydrogen-bonded supramolecular framework . This structure represents the first known example of a borate-based polymer inclusion compound . The compound has potential applications as porous or piezoelectric materials .

Action Environment

The action of Tridecaazanium;pentaborate can be influenced by environmental factors. For instance, the formation of the compound involves the thermolysis of ammonia borane, a process that is temperature-dependent . Additionally, the hydrolysis of the dehydrogenation products by ambient water suggests that the presence and quality of water in the environment could also influence the compound’s action .

準備方法

Synthetic Routes and Reaction Conditions: Tridecaazanium;pentaborate can be synthesized through the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water . Another method involves hydrothermal synthesis using transition-metal complexes as templates. For instance, compounds like [M(dap)₃][B₅O₆(OH)₄]₂·H₂O (where M = Co or Ni and dap = 1,2-diaminopropane) have been synthesized under hydrothermal conditions .

Industrial Production Methods: Industrial production of tridecaazanium;pentaborate typically involves high-temperature/pressure solid-state methods or boric acid flux conditions in the presence of various alkali metal, alkaline earth metal, rare earth, or transition metal cations .

化学反応の分析

Types of Reactions: Tridecaazanium;pentaborate undergoes various chemical reactions, including hydrolysis, where water molecules interact with and disrupt the borate network . This compound can also participate in polymer-inclusion reactions, forming supramolecular frameworks .

Common Reagents and Conditions:

Hydrolysis: Involves water molecules and can be influenced by the presence of OH⁻ or H⁺ ions to simulate basic or acidic environments.

Polymer-Inclusion Reactions: Utilizes poly(ethylene-glycol) chains extending down tubular cavities in the structure.

Major Products: The hydrolysis of tridecaazanium;pentaborate typically results in the formation of boric acid and other borate ions . Polymer-inclusion reactions can lead to the formation of novel supramolecular structures .

類似化合物との比較

Triborate Salts: [H₂N(CH₂CH₂)₂NH₂][B₃O₃(OH)₄]₂.

Other Pentaborate Salts: [MeHN(CH₂CH₂)₂NH][B₅O₆(OH)₄], [MeHN(CH₂CH₂)₂NMe][B₅O₆(OH)₄], and [Me₂N(CH₂CH₂)₂NMe₂][B₅O₆(OH)₄]₂.

Uniqueness: Tridecaazanium;pentaborate is unique due to its ability to form hydrogen-bonded supramolecular frameworks with poly(ethylene-glycol) chains . This property distinguishes it from other borate compounds, making it a valuable compound for research and industrial applications.

特性

CAS番号 |

12007-89-5 |

|---|---|

分子式 |

BH4NO+ |

分子量 |

44.85 g/mol |

IUPAC名 |

tridecaazanium;pentaborate |

InChI |

InChI=1S/B.H3N.O/h;1H3;/p+1 |

InChIキー |

UVRJJIXFDOUXJS-UHFFFAOYSA-O |

SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

正規SMILES |

[B].[NH4+].[O] |

物理的記述 |

DryPowde |

ピクトグラム |

Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butoxy)-3-((2-methoxyethyl){[3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)-2-propanol](/img/structure/B1650696.png)

![1-(tert-butoxy)-3-[{[5-(3-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}(propyl)amino]-2-propanol](/img/structure/B1650698.png)

![N~2~-(cyclopropylmethyl)-N~2~-{[5-(2-methoxyphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B1650700.png)

![N-cycloheptyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B1650702.png)

![4-{[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]carbonyl}morpholine](/img/structure/B1650706.png)

![2-[4-(4-chlorophenyl)-3-methyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl]-N-propylacetamide](/img/structure/B1650707.png)

![N~1~-{[3-ethyl-5-(3-methoxyphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-(2-methoxyethyl)-2-methylpropanamide](/img/structure/B1650711.png)

![[4-[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]-cyclopentylmethanone](/img/structure/B1650714.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}acetamide](/img/structure/B1650716.png)

![N-ethyl-2-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}formamido)propanamide](/img/structure/B1650718.png)